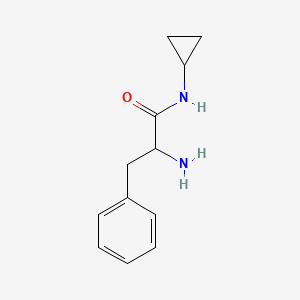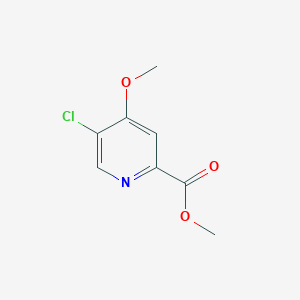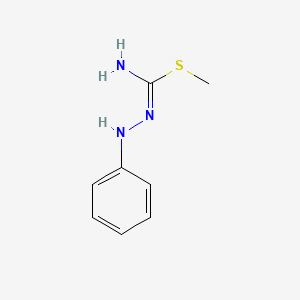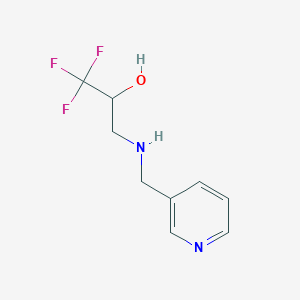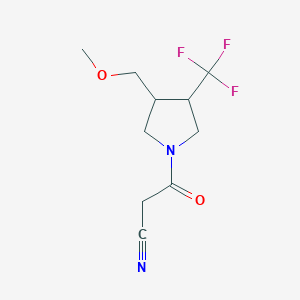
Phthalic acid, monoisobutyl ester, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, monoisobutyl ester, ammonium salt is a bioactive chemical compound It is a derivative of phthalic acid, which is widely used in various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic acid, monoisobutyl ester, ammonium salt is typically synthesized through the esterification of phthalic acid with isobutanol, followed by the neutralization with ammonium hydroxide. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic acid, monoisobutyl ester, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phthalic acid, monoisobutyl ester, ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as a plasticizer and additive in polymer production to enhance flexibility and durability.
Wirkmechanismus
The mechanism of action of phthalic acid, monoisobutyl ester, ammonium salt involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, proteins, and enzymes, leading to changes in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular structures .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid, monoisobutyl ester, ammonium salt is compared with other similar compounds such as:
- Di-n-butyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisobutyl phthalate
These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. This compound is unique due to its specific ester and ammonium salt functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
101976-14-1 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
azanium;2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4.H3N/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);1H3 |
InChI-Schlüssel |
FOMDNQDHJPVRSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


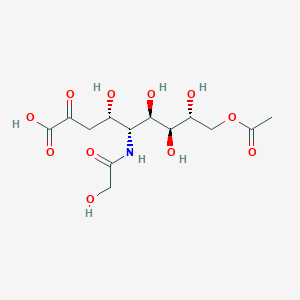
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
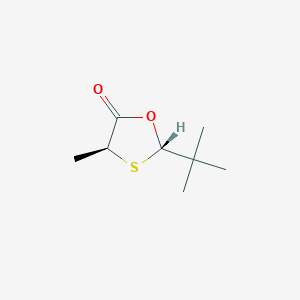
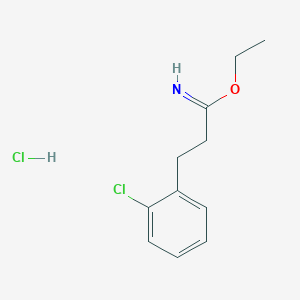


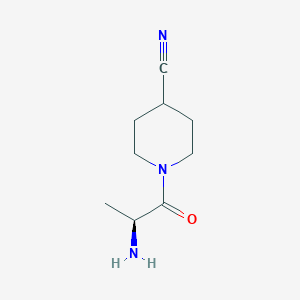

![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
